Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
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Overview
Description
Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: is a complex organic compound with a unique structure that includes a fluorosulfonyl group and a pyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a pyrrole derivative as the starting material, which undergoes a series of reactions including fluorosulfonylation and esterification to introduce the desired functional groups . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in achieving large-scale production while maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism by which tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorosulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The pyrrolo[3,4-c]pyrrole core can interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- meso-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
- TERT-BUTYL 1H,2H,3H,4H,5H,6H-PYRROLO[3,4-C]PYRROLE-2-CARBOXYLATE HCL
Uniqueness
What sets tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate apart from similar compounds is its fluorosulfonyl group, which imparts unique chemical properties such as increased reactivity and potential for forming strong interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H19FN2O4S |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl 3a-fluorosulfonyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H19FN2O4S/c1-10(2,3)18-9(15)14-5-8-4-13-6-11(8,7-14)19(12,16)17/h8,13H,4-7H2,1-3H3 |
InChI Key |
GYIWZZSSXVTXKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2(C1)S(=O)(=O)F |
Origin of Product |
United States |
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